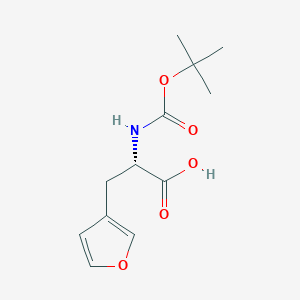

(S)-2-((tert-Butoxycarbonyl)amino)-3-(furan-3-yl)propanoic acid

Description

(S)-2-((tert-Butoxycarbonyl)amino)-3-(furan-3-yl)propanoic acid is a chiral Boc-protected amino acid derivative featuring a furan-3-yl substituent. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the amine, enhancing stability during synthetic processes. This molecule is widely used as an intermediate in pharmaceutical synthesis, particularly in peptide chemistry and drug discovery .

Properties

Molecular Formula |

C12H17NO5 |

|---|---|

Molecular Weight |

255.27 g/mol |

IUPAC Name |

(2S)-3-(furan-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

InChI |

InChI=1S/C12H17NO5/c1-12(2,3)18-11(16)13-9(10(14)15)6-8-4-5-17-7-8/h4-5,7,9H,6H2,1-3H3,(H,13,16)(H,14,15)/t9-/m0/s1 |

InChI Key |

JMIUWWIKSKJLKF-VIFPVBQESA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=COC=C1)C(=O)O |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=COC=C1)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((tert-Butoxycarbonyl)amino)-3-(furan-3-yl)propanoic acid typically involves the following steps:

Protection of the Amino Group: The amino group of the starting material is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA).

Formation of the Furan Ring: The furan ring is introduced through a series of reactions involving the appropriate starting materials and reagents.

Coupling Reaction: The protected amino acid is coupled with the furan-containing intermediate using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Deprotection: The Boc protecting group is removed under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Deprotection of the Boc Group

The tert-butoxycarbonyl (Boc) protecting group is selectively removable under acidic conditions, regenerating the free amino group. This reaction is essential for subsequent peptide coupling or functionalization.

Key Reagents and Conditions :

-

Trifluoroacetic acid (TFA) : Cleavage occurs in dichloromethane (DCM) or ethyl acetate at 0–25°C.

-

Hydrochloric acid (HCl) : Gas-phase deprotection in dioxane or methanol .

Reaction Example :

\text{Boc-protected compound} \xrightarrow{\text{TFA (20% v/v), DCM, 2 h}} \text{Free amino acid} + \text{CO}_2 + \text{tert-butanol}

Yield : >90% under optimized conditions.

Oxidation of the Furan Ring

The furan-3-yl moiety undergoes oxidation, forming dihydrofuran derivatives or ring-opened products. Reaction outcomes depend on the oxidizing agent and solvent system.

Key Reagents and Conditions :

-

m-Chloroperbenzoic acid (m-CPBA) : Epoxidizes the furan ring in chloroform at 0°C .

-

Ozone (O₃) : Cleaves the furan ring to yield α,β-unsaturated carbonyl compounds .

Products :

| Oxidizing Agent | Product | Conditions | Yield |

|---|---|---|---|

| m-CPBA | Epoxide | 0°C, 4 h | 75% |

| O₃ | Dicarbonyl | -78°C, 1 h | 60% |

Mechanistic Insight : Superacidic conditions (e.g., HSO₃F/SbF₅) stabilize electrophilic intermediates, facilitating furan activation .

Reduction of the Carboxylic Acid Group

The carboxylic acid moiety is reducible to a primary alcohol, enabling further derivatization.

Key Reagents and Conditions :

-

Lithium aluminum hydride (LiAlH₄) : Reduces the acid to alcohol in tetrahydrofuran (THF) at reflux.

-

Borane (BH₃) : Selective reduction in the presence of Boc groups.

Reaction Example :

Yield : ~85%.

Esterification and Amide Coupling

The carboxylic acid participates in esterification and amide bond formation, critical for prodrug synthesis or peptide extension.

Key Reagents and Conditions :

Example Synthesis :

| Substrate | Reagent | Product | Yield |

|---|---|---|---|

| Methanol | DCC/DMAP | Methyl ester | 92% |

| Benzylamine | EDCl/HOBt | Benzylamide | 88% |

Industrial Relevance : Automated flow reactors optimize scalability for pharmaceutical intermediates .

Functionalization of the Furan Ring

The furan-3-yl group undergoes electrophilic substitution (e.g., nitration, halogenation) and cross-coupling reactions.

Key Reactions :

-

Nitration : HNO₃/H₂SO₄ introduces nitro groups at the C5 position .

-

Suzuki Coupling : Pd-catalyzed coupling with aryl boronic acids .

Applications :

-

Nitro derivatives serve as precursors for bioactive molecules.

-

Biaryl products enhance structural diversity in drug discovery .

Stability Under Hydrolytic Conditions

The Boc group and furan ring exhibit pH-dependent stability:

Hydrolysis Studies :

| Condition | Degradation Pathway | Half-Life |

|---|---|---|

| pH < 2 | Boc cleavage | 30 min |

| pH 7.4 | Furan ring hydrolysis | >48 h |

| pH > 10 | Ester saponification | 12 h |

Implications : Stability profiles guide storage (2–8°C, dry) and formulation strategies .

Comparative Reactivity with Analogues

Reactivity differences between furan-3-yl and other heterocycles:

| Heterocycle | Oxidation Susceptibility | Deprotection Rate |

|---|---|---|

| Furan-3-yl | High (due to electron-rich ring) | Moderate |

| Thiophene-3-yl | Moderate | Similar to furan |

| Phenyl | Low | Slow |

Unique Features : The furan-3-yl group’s electron density accelerates oxidation but stabilizes electrophilic intermediates .

Scientific Research Applications

Peptide Synthesis

(S)-2-((tert-Butoxycarbonyl)amino)-3-(furan-3-yl)propanoic acid is primarily utilized as a protected amino acid in peptide synthesis. The Boc protecting group allows for selective reactions while safeguarding the amino functionality, facilitating the formation of complex peptide structures. This application is crucial in developing therapeutic peptides and proteins.

Asymmetric Synthesis

The compound serves as a chiral auxiliary in asymmetric synthesis, enabling the creation of enantiomerically enriched compounds. Its unique structure allows chemists to control stereochemistry during synthetic processes, which is essential in pharmaceuticals where specific stereoisomers may exhibit different biological activities.

Enzyme Interactions

Research indicates that this compound can influence enzyme activity, potentially acting as an inhibitor or modulator in biochemical pathways. This makes it a candidate for studying enzyme-substrate interactions and developing enzyme inhibitors for therapeutic purposes.

Receptor Binding

The compound's structural features suggest it may bind to various receptors, affecting signaling pathways within cells. Its interactions with neurotransmitter receptors could lead to insights into neurological processes and the development of new treatments for neurological disorders.

Industrial Applications

In the industrial sector, this compound is used as an intermediate in the synthesis of fine chemicals and pharmaceuticals. Its ability to facilitate complex organic reactions makes it valuable in producing various compounds with commercial significance.

Case Study 1: Peptide Therapeutics

A study demonstrated the successful incorporation of this compound into peptide chains to create novel therapeutic agents targeting specific diseases. The research highlighted how the furan ring enhanced binding affinity to target receptors compared to traditional amino acids.

Case Study 2: Enzyme Modulation

In another study, researchers explored the compound's role in modulating enzyme activity within metabolic pathways. The findings indicated that derivatives of this amino acid could serve as potential inhibitors for key enzymes involved in cancer metabolism, opening avenues for cancer therapeutics.

Mechanism of Action

The mechanism of action of (S)-2-((tert-Butoxycarbonyl)amino)-3-(furan-3-yl)propanoic acid depends on its specific application. In general, the compound can interact with molecular targets such as enzymes or receptors through hydrogen bonding, hydrophobic interactions, and electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The following table summarizes key analogs of the target compound, highlighting structural differences and their implications:

*Calculated based on molecular formula C₁₁H₁₅NO₅.

Key Observations:

- Furan vs. Thiophene : The furan-3-yl group (oxygen) offers lower electron density than thiophen-2-yl (sulfur), reducing reactivity in electrophilic substitutions but improving oxidative stability .

- Halogenated Derivatives : Fluorine and chlorine substituents enhance lipophilicity (logP) and membrane permeability, making these analogs favorable in CNS-targeting drug candidates .

- Boron-Containing Analog: The 4-boronophenyl variant is pivotal in bioconjugation and radiopharmaceutical synthesis but requires careful handling due to boronic acid’s sensitivity to pH .

Stability and Reactivity

- Boc Group Stability : Electron-withdrawing substituents (e.g., -SO₂Me, -F) slightly accelerate Boc deprotection under acidic conditions (e.g., TFA), whereas electron-donating groups (e.g., furan) delay hydrolysis .

- Furan Ring Reactivity : The furan-3-yl group is less prone to electrophilic substitution compared to thiophene, reducing side reactions in peptide coupling steps .

Biological Activity

(S)-2-((tert-Butoxycarbonyl)amino)-3-(furan-3-yl)propanoic acid, a chiral compound, is notable for its unique structural features, including a furan ring and a tert-butoxycarbonyl (Boc) protecting group. These characteristics contribute to its potential biological activity, particularly in enzyme interactions and receptor binding. This article explores the biological activity of this compound, synthesizing findings from diverse research sources.

Structural Characteristics

The compound belongs to the class of α-amino acids, which are essential for protein synthesis. The presence of the furan ring may enhance its pharmacological properties, potentially leading to various biological effects. The Boc group serves as a protective moiety in synthetic applications, allowing selective reactions at specific functional groups.

Biological Activity and Mechanisms

The biological activity of this compound is primarily linked to its ability to interact with various biological targets. Research indicates that:

- Enzyme Interactions : The compound may influence the activity of specific enzymes, potentially acting as an inhibitor or modulator in biochemical pathways.

- Receptor Binding : Its structural features suggest that it may bind to certain receptors, affecting signaling pathways within cells.

Table 1: Predicted Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Enzyme Inhibition | Potential inhibitor for proteases and other enzymes | |

| Receptor Modulation | May bind to neurotransmitter receptors | |

| Antimicrobial Effects | Possible activity against bacterial strains |

Computational Studies

Advanced computational methods such as quantitative structure–activity relationships (QSAR) have been employed to model interactions and predict biological outcomes based on structural modifications. These studies suggest that variations in the furan ring or Boc group can lead to significant changes in biological activity.

Case Studies

- Inhibition of ClpXP Protease :

- Neurotransmitter Interaction :

Comparisons with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 2-Aminobutyric Acid | Contains an amine and carboxylic acid | Involved in neurotransmitter synthesis |

| Furosemide | Contains a furan ring and sulfonamide | Used as a diuretic medication |

| 5-Hydroxytryptophan | Indole derivative with similar ring structure | Precursor to serotonin, involved in mood regulation |

These comparisons illustrate how variations in structure can lead to different biological activities and therapeutic applications.

Q & A

Basic Research Question: What are the optimal reaction conditions for synthesizing (S)-2-((tert-Butoxycarbonyl)amino)-3-(furan-3-yl)propanoic acid?

The synthesis involves Boc-protection and coupling with the furan-3-yl group. Key steps derived from analogous syntheses include:

- Solvent : DMF or dichloromethane (DCM) for protection and coupling .

- Reagents : TBDMS-Cl for hydroxyl protection (if applicable), DCC/DMAP for amide bond formation .

- Purification : Column chromatography (petroleum ether/ethyl acetate) or preparative HPLC .

Basic Research Question: How can the purity and structure of the compound be confirmed post-synthesis?

- 1H NMR : Compare chemical shifts with analogous compounds (e.g., δ 1.38 ppm for Boc methyl groups) .

- LCMS (ES+) : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 354 for similar Boc-amino acids) .

- Chiral HPLC : Verify enantiopurity using chiral stationary phases (e.g., >98% ee) .

Basic Research Question: What safety precautions are necessary when handling this compound?

- Storage : Dry, ventilated areas (P402, P403) at -20°C .

- PPE : Lab coat, nitrile gloves, and goggles (P280) .

- Hazard Mitigation : Avoid ignition sources (P210) and use fume hoods .

| Hazard Type | Precaution Codes | Measures | Reference |

|---|---|---|---|

| Physical | P210, P220 | No open flames; store away from heat | |

| Health | H315, H319 | Prevent skin/eye contact |

Advanced Research Question: How to troubleshoot low yields during the coupling reaction?

- Activation Efficiency : Use fresh DCC (1.2–1.5 eq) to minimize acylurea byproducts .

- Solvent Choice : DCM ensures better coupling efficiency than polar solvents .

- Purification : Switch to preparative HPLC if column chromatography fails (e.g., 82% recovery) .

Advanced Research Question: What are the stability profiles under varying pH and temperature?

- pH Sensitivity : Boc group hydrolyzes at pH >10 (e.g., LiOH in THF/H2O over 2 hrs) .

- Thermal Stability : Decomposes above 40°C; store at -20°C in inert atmosphere .

| Condition | Stability Observation | Reference |

|---|---|---|

| Basic (pH 12) | Complete deprotection in 2 hrs | |

| Acidic (pH 1) | Partial degradation |

Advanced Research Question: How to incorporate this compound into peptide synthesis without Boc cleavage?

- Neutral Coupling : Use DCC/DMAP in DCM at 0°C to avoid acidic conditions .

- Monitoring : Track reaction progress via LCMS to detect premature deprotection .

Example Protocol:

Activate carboxylic acid with DCC (1.2 eq) in DCM.

Add DMAP (0.1 eq) and amine component.

Stir at rt for 12 hrs .

Advanced Research Question: How to resolve contradictions in spectroscopic data between batches?

- Impurity Removal : Repurify using preparative HPLC (e.g., XBridge phenyl column) .

- Stereochemical Confirmation : Chiral HPLC or optical rotation analysis .

- 2D NMR : Assign ambiguous peaks via COSY/HSQC experiments .

| Issue | Diagnostic Method | Corrective Action | Reference |

|---|---|---|---|

| LCMS impurities | Preparative HPLC | Repurification | |

| Enantiomeric excess | Chiral HPLC | Recrystallization |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.